Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate

Medicinal Chemistry Process Chemistry Quinoline Synthesis

Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate (CAS 692764-07-1 / 35975-57-6) belongs to the 4-hydroxyquinoline-3-carboxylate family, characterized by a quinoline core bearing a C4 hydroxyl, a C3 ethyl ester, and a C8 bromine substituent. This substitution pattern enables a dual role: the C8 bromine acts as a halogen handle for cross-coupling diversification while the 4-hydroxy-3-carboxylate motif provides the hydrogen-bond donor/acceptor array recognized by numerous biological targets.

Molecular Formula C12H10BrNO3
Molecular Weight 296.12 g/mol
CAS No. 692764-07-1
Cat. No. B3021654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 8-bromo-4-hydroxyquinoline-3-carboxylate
CAS692764-07-1
Molecular FormulaC12H10BrNO3
Molecular Weight296.12 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CNC2=C(C1=O)C=CC=C2Br
InChIInChI=1S/C12H10BrNO3/c1-2-17-12(16)8-6-14-10-7(11(8)15)4-3-5-9(10)13/h3-6H,2H2,1H3,(H,14,15)
InChIKeyXDDQBYKFJZYKPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate – Core Intermediate for C8-Functionalized Quinolines in Antiviral Drug Discovery


Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate (CAS 692764-07-1 / 35975-57-6) belongs to the 4-hydroxyquinoline-3-carboxylate family, characterized by a quinoline core bearing a C4 hydroxyl, a C3 ethyl ester, and a C8 bromine substituent [1]. This substitution pattern enables a dual role: the C8 bromine acts as a halogen handle for cross-coupling diversification while the 4-hydroxy-3-carboxylate motif provides the hydrogen-bond donor/acceptor array recognized by numerous biological targets [2]. The compound is synthesized via thermal condensation of 2‑bromoaniline with diethyl ethoxymethylenemalonate followed by cyclization in diphenyl ether, yielding the target quinoline in high purity [1].

Why Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate Cannot Be Replaced by 8‑Cl, 8‑F, or 8‑Me Analogs


Generic substitution among 8‑substituted 4‑hydroxyquinoline‑3‑carboxylates is scientifically unsound because the identity of the C8 substituent profoundly modulates electronic character, steric bulk, and halogen‑bonding capability. In the HCV NS3 protease inhibitor series, replacing the C8‑bromo with methyl, chloro, or fluoro led to measurable reductions in cell‑based potency and altered pharmacokinetic profiles [1]. In HIV‑1 integrase allosteric inhibitors, moving the bromine from the 8‑ to the 6‑position resulted in a complete loss of potency against a clinical resistance mutant, showing that even positional isomerism within the scaffold abolishes key antiviral properties [2]. These structure‑activity relationships demonstrate that the 8‑bromo substitution is not interchangeable and must be prescribed for target applications.

Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate – Quantified Differentiation Evidence Against Closest Analogs


Synthesis Yield: 93.2% for the 8‑Br Target Compound vs. Typical 70–85% for 8‑Cl/8‑F Analogs via the Same Gould–Jacobs Route

The Gould–Jacobs cyclocondensation of 2‑bromoaniline with diethyl ethoxymethylenemalonate provides Ethyl 8‑bromo‑4‑hydroxyquinoline‑3‑carboxylate in a reproducible 93.2% isolated yield after precipitation [1]. By comparison, literature syntheses of the 8‑chloro and 8‑fluoro analogs using the identical reaction sequence report yields in the 70–85% range due to differential aniline reactivity and solubility of the cyclized product . This higher productive efficiency reduces per‑gram manufacturing cost and minimizes column‑chromatography purification burden for the 8‑Br variant.

Medicinal Chemistry Process Chemistry Quinoline Synthesis

Downstream Conversion Efficiency: 90% Yield to 4‑Chloroquinoline Building Block Under Standard POCl₃ Conditions

When subjected to POCl₃ at 80 °C for 3 h, Ethyl 8‑bromo‑4‑hydroxyquinoline‑3‑carboxylate is quantitatively converted to Ethyl 8‑bromo‑4‑chloroquinoline‑3‑carboxylate in 90% yield (1.8 g isolated from 2.0 g starting material) . This high conversion efficiency is critical for medicinal chemistry programs that require rapid access to the 4‑chloro electrophile for SNAr diversification. Under identical conditions, the 4‑hydroxy‑to‑4‑chloro conversion of 8‑Cl, 8‑F, and 8‑Me analogs is often accompanied by side‑product formation necessitating chromatographic purification, depreciated isolated yields typically range from 65 to 85% .

Chemical Biology Intermediate Synthesis Halogen Exchange

HCV NS3 Protease Inhibitor Potency: C8‑Br is Optimal Among Tested C8 Substituents, Enabling Clinical Candidate BI 201335

In a comprehensive SAR study of linear tripeptide inhibitors of HCV NS3 protease, scanning of C8 substituents (H, Me, Cl, F, Br) on the quinoline P2 moiety identified the bromine atom as the optimal group for cell‑based replicon potency [1]. The C8‑Br derivative exhibited EC₅₀ values of 3.1 nM (genotype 1b) and 6.5 nM (genotype 1a) in replicon assays, representing a >3‑fold improvement over the C8‑Me analog (EC₅₀ ~20 nM) and >10‑fold over the C8‑H analog [1]. The C8‑Br substitution also maintained a selectivity index of 4,600 for genotype 1a [2]. This SAR profile was instrumental in the nomination of faldaprevir (BI 201335) as a clinical candidate.

Antiviral Drug Discovery NS3 Protease SAR Analysis

HIV‑1 Integrase Allosteric Inhibition: 8‑Br Retains Full Potency Against A128T Resistance Mutant While 6‑Br Loses Activity

In a study of multi‑substituted quinoline‑based ALLINIs (allosteric integrase inhibitors), both 6‑bromo and 8‑bromo substitution conferred improved antiviral properties over the unsubstituted parent. Critically, when challenged against the ALLINI‑resistant IN A128T mutant virus, the 6‑bromo analog suffered a significant loss of potency, whereas the 8‑bromo analog retained full effectiveness indistinguishable from wild‑type potency [1]. This positional resistance‑escape profile is unique to the 8‑bromo substitution and has not been replicated by 8‑Cl, 8‑F, or 8‑Me variants in the same assay series.

Antiviral Resistance HIV Integrase ALLINI

Commercial Purity Benchmarking: 97%+ Purity Specification for 8‑Br vs. 95% Standard for 8‑Cl Analog

Multiple certified vendors including Fluorochem and ChemScene supply Ethyl 8‑bromo‑4‑hydroxyquinoline‑3‑carboxylate with a purity specification of ≥97.0% by HPLC . In contrast, the 8‑chloro analog (CAS 73987‑37‑8) is routinely supplied at a minimum purity of 95% by the same vendor network . This 2‑percentage‑point differential in specification reduces the burden of pre‑reaction purification (e.g., recrystallization or column chromatography) for the 8‑Br compound, streamlining library synthesis workflows.

Procurement Quality Analytical Chemistry Building Block Sourcing

Synthetic Versatility: C8‑Br as a Superior Handle for Suzuki–Miyaura Cross‑Coupling Relative to C8‑Cl

The C8‑Br bond in Ethyl 8‑bromo‑4‑hydroxyquinoline‑3‑carboxylate undergoes oxidative addition with Pd(0) catalysts significantly faster than the corresponding C8‑Cl bond, enabling Suzuki–Miyaura couplings to proceed under milder conditions (lower temperature, shorter reaction time, lower catalyst loading) [1]. Published examples on the 8‑bromoquinoline scaffold achieve coupling yields of 85–95% with aryl boronic acids using 0.5–1.0 mol % Pd catalyst at 60–80 °C; analogous 8‑chloroquinoline substrates require 2–5 mol % Pd and temperatures of 90–110 °C to reach comparable yields [1][2]. This reactivity difference is critical for labs performing high‑throughput parallel synthesis where uniform conditions are preferred.

Cross‑Coupling Chemistry C–C Bond Formation Library Synthesis

Where Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate Outperforms Analogs – Evidence‑Based Application Scenarios


HCV NS3 Protease Inhibitor Hit‑to‑Lead Optimization

Medicinal chemists designing linear tripeptide HCV NS3 protease inhibitors should select the 8‑bromo intermediate as the P2 quinoline building block. The C8‑Br variant delivers replicon EC₅₀ values as low as 3.1 nM (genotype 1b), a >3‑fold improvement over the C8‑Me analog and critical for achieving the potency window required for clinical candidate selection, as demonstrated by faldaprevir (BI 201335) [1].

HIV‑1 ALLINI Resistance‑Profiling Programs

Research groups developing next‑generation HIV‑1 allosteric integrase inhibitors should incorporate the 8‑bromo scaffold rather than the 6‑bromo or 8‑chloro versions. The 8‑bromo substitution uniquely retains full antiviral effectiveness against the ALLINI‑resistant IN A128T mutant, providing a resistance‑robust phenotype that the 6‑bromo isomer cannot offer [2].

Parallel Library Synthesis via Suzuki–Miyaura Cross‑Coupling

For high‑throughput medicinal chemistry groups executing parallel Suzuki–Miyaura library synthesis on quinoline scaffolds, the C8‑bromo handle enables uniform low‑temperature, low‑catalyst‑loading conditions (0.5–1.0 mol % Pd, 60–80 °C) that are incompatible with the C8‑chloro analog. This allows direct incorporation into automated synthesis platforms without condition re‑optimization for each building block [3].

Process‑Scale Synthesis of 4‑Chloroquinoline Key Intermediates

Process chemists requiring multi‑gram quantities of Ethyl 8‑bromo‑4‑chloroquinoline‑3‑carboxylate should procure the 8‑bromo‑4‑hydroxy precursor. The quantitative 90% POCl₃ conversion yield minimizes waste streams and avoids chromatographic purification, making it the most atom‑economical entry point to the 4‑chloro‑8‑bromo‑quinoline‑3‑carboxylate scaffold for subsequent SNAr diversification .

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